2,6-Dimethylpyridine-3,5-dicarboxamide
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Overview
Description
2,6-Dimethylpyridine-3,5-dicarboxamide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring and two carboxamide groups at the 3 and 5 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine-3,5-dicarboxamide typically involves the reaction of 2,6-dimethylpyridine with suitable carboxylating agents. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the carboxamide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
2,6-Dimethylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the methyl groups at the 2 and 6 positions, resulting in different reactivity and properties.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, leading to distinct chemical behavior.
Uniqueness
2,6-Dimethylpyridine-3,5-dicarboxamide is unique due to the presence of both methyl and carboxamide groups, which confer specific steric and electronic properties. These features make it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
2,6-dimethylpyridine-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-4-6(8(10)13)3-7(9(11)14)5(2)12-4/h3H,1-2H3,(H2,10,13)(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKMGKOEERICBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494099 |
Source
|
Record name | 2,6-Dimethylpyridine-3,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-26-0 |
Source
|
Record name | 2,6-Dimethylpyridine-3,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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